molecular formula C9H10F2 B1390592 (1,1-Difluoropropan-2-yl)benzene CAS No. 57514-09-7

(1,1-Difluoropropan-2-yl)benzene

Cat. No. B1390592
CAS RN: 57514-09-7
M. Wt: 156.17 g/mol
InChI Key: UEXINFYSJKARLO-UHFFFAOYSA-N
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Description

“(1,1-Difluoropropan-2-yl)benzene” is a chemical compound with the molecular formula C9H10F2 . It is used for research purposes and in the manufacture of chemical compounds .


Molecular Structure Analysis

The molecular weight of “(1,1-Difluoropropan-2-yl)benzene” is 156.17 . The InChI code for this compound is 1S/C9H9BrF2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6,9H,1H3 .

Scientific Research Applications

Ionic Liquid-Benzene Mixtures

The study by Deetlefs et al. (2005) used neutron diffraction to investigate the structure of liquid mixtures of 1,3-dimethylimidazolium hexafluorophosphate with benzene. This research is significant for understanding the interaction between benzene and ionic liquids, which can be useful in various industrial and research applications (Deetlefs et al., 2005).

Anion Transport

Peng et al. (2016) discovered that modification of 1,3-bis(benzimidazol-2-yl)benzene with electron-withdrawing substituents significantly increases its anionophoric activity. This finding is crucial for developing efficient anion transport systems in various scientific and technological fields (Peng et al., 2016).

Electrochemistry and Electrogenerated Chemiluminescence

Qi et al. (2016) reported on the electrochemistry and electrogenerated chemiluminescence (ECL) of 1,3,5-tri(anthracen-10-yl)-benzene-centered starburst oligofluorenes. Their findings have implications for the development of new materials for electronic and optoelectronic applications (Qi et al., 2016).

Weak Hydrogen Bonds in Molecular Assemblies

Jin et al. (2017) explored how weak hydrogen bonds such as CH⋯F and CH⋯N can be used to tune molecular orientations and self-assembly structures. This research is vital for the design of novel materials and nanostructures (Jin et al., 2017).

Potential Inversion in Amino Benzene Compounds

Adams et al. (2010) studied the causes of potential inversion in 1,2,4,5-tetrakis(amino)benzenes. Their work contributes to a deeper understanding of the electrochemical properties of these compounds, which is important for their application in electronic devices and sensors (Adams et al., 2010).

Luminescent Sensing and Adsorbent Abilities of MOFs

Yi et al. (2015) reported on the development of metal-organic frameworks (MOFs) with luminescent sensing and adsorbent abilities. This research is significant for environmental monitoring and the development of sensory materials (Yi et al., 2015).

Development of Novel Fluorescence Probes

Setsukinai et al. (2003) designed novel fluorescence probes to detect reactive oxygen species. This research is crucial for biological and chemical applications, including studying the roles of reactive oxygen species in various processes (Setsukinai et al., 2003).

Fluorinated Molecules in Conducting Polymer Research

Krebs and Jensen (2003) discussed the synthesis of versatile fluorine compounds for conducting polymer research. This work is important for the development of fluorinated materials in electronics and materials science (Krebs & Jensen, 2003).

Safety And Hazards

“(1,1-Difluoropropan-2-yl)benzene” is classified under GHS07 for safety . The hazard statements for this compound include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1,1-difluoropropan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXINFYSJKARLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672311
Record name (1,1-Difluoropropan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,1-Difluoropropan-2-yl)benzene

CAS RN

57514-09-7
Record name (1,1-Difluoropropan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Xiang - scholar.archive.org
Finally, I would like to express my gratitude to my parent. Without their tremendous understanding and encouragement over the past few years, it would be impossible for me to complete …
Number of citations: 2 scholar.archive.org

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